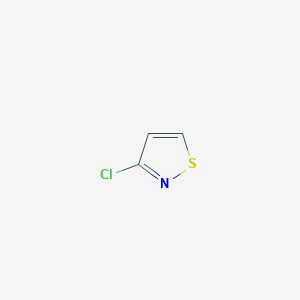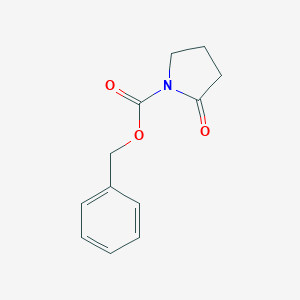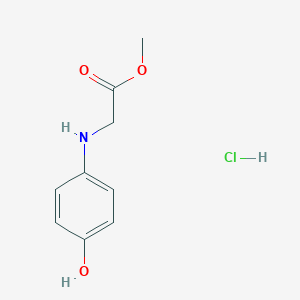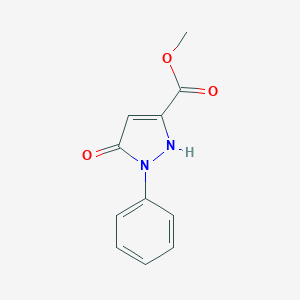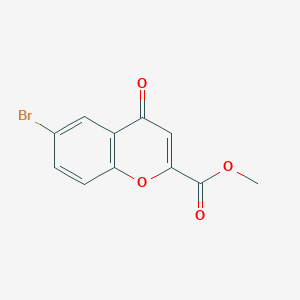
Methyl 6-bromo-4-oxo-4H-chromene-2-carboxylate
Vue d'ensemble
Description
“Methyl 6-bromo-4-oxo-4H-chromene-2-carboxylate” is a chemical compound with the molecular formula C11H7BrO4 . It has a molecular weight of 283.07 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 6-Bromochromone-2-carboxylic acid was synthesized by a microwave-assisted process . The reaction was optimized by varying parameters such as the type of base/number of reagent equivalents, solvent, temperature, and reaction time . The yield of the reaction was improved to 87% .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES string: COC(=O)C1=CC(=O)C2=C(O1)C=CC(=C2)Br .Applications De Recherche Scientifique
GPR35 Receptor Agonism
Methyl 6-bromo-4-oxo-4H-chromene-2-carboxylate has been studied for its potential in targeting the G protein-coupled receptor GPR35. Derivatives of this compound, such as 6-bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid, have shown high affinity and selectivity for GPR35, making them useful in understanding the receptor's physiological role and its potential as a drug target (Thimm et al., 2013). (Funke et al., 2013) also explored similar compounds as potent GPR35 agonists.
Structural and Conformational Studies
The structure of various derivatives of this compound has been analyzed using methods like X-ray crystallography. These studies offer insights into the molecular configuration and potential applications in drug design. For example, (Kirillov et al., 2015) investigated the structure of ethyl E-6-bromo-4-[1-(methoxycarbonyl)cyclobutyl]-2-oxochromene-3-carboxylate.
Synthesis of Novel Derivatives
Research has been conducted on synthesizing novel derivatives of this compound for various applications. For instance, (Li et al., 2013) discussed the synthesis of key intermediates related to antitumor antibiotics. Similarly, (Wen et al., 2012) described methods for preparing methyl 4-hydroxy-2-(trifluoromethyl)-4 H -chromenes-3-carboxylate derivatives.
Antimicrobial and Antioxidant Properties
Some studies have explored the antimicrobial and antioxidant properties of derivatives of this compound. For example, (Battula et al., 2017) synthesized a series of novel derivatives and evaluated their antimicrobial and antioxidant activities.
Orientations Futures
Propriétés
IUPAC Name |
methyl 6-bromo-4-oxochromene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrO4/c1-15-11(14)10-5-8(13)7-4-6(12)2-3-9(7)16-10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMTXDXUKVLQLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)C2=C(O1)C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


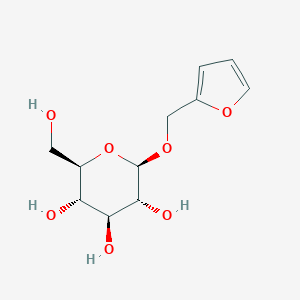
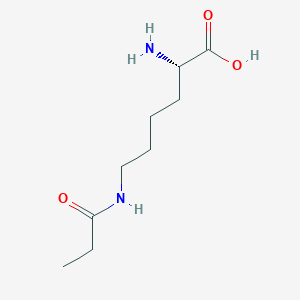
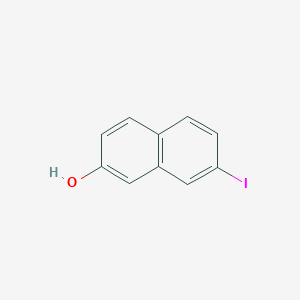
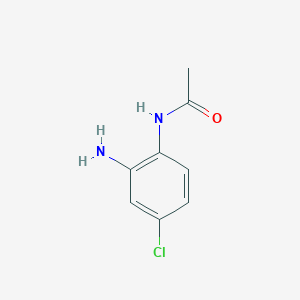
![2-[(3-chlorophenyl)amino]acetic Acid](/img/structure/B170604.png)
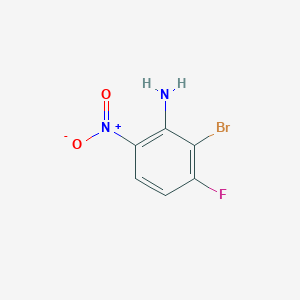
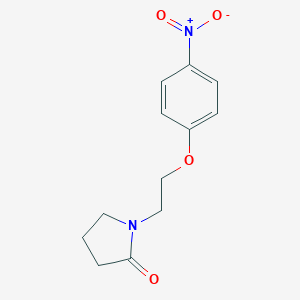
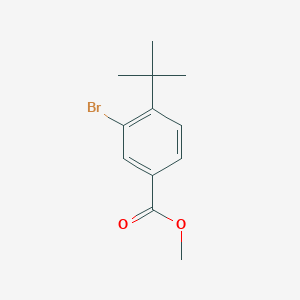
![1-[3-(Trifluoromethyl)phenyl]pent-4-en-1-one](/img/structure/B170619.png)
![12,13-Dihydro-2,10-difluoro-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B170625.png)
